4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They are considered ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Synthesis Analysis
A simple and convenient synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Chemical Reactions Analysis
In recent years, considerable research interest has been witnessed toward synthesis of C (1)-substituted derivatives of tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which include compounds like 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been identified as a 'privileged scaffold' in drug discovery, particularly for their anticancer and neuroprotective properties. These compounds were initially noted for their neurotoxicity but have since been recognized for their therapeutic potential, including the prevention of Parkinsonism and treatment of various cancers. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas, underscores the milestone in anticancer drug discovery using this class of compounds. Their potential extends to treating infectious diseases, such as malaria, tuberculosis, and HIV-infection, offering a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).
Psychotropic Activity and Neuroprotection
Research on phosphorylated carboxylic acids, including derivatives of tetrahydroisoquinoline, has uncovered their psychotropic activity. Specific compounds within this class have shown to improve memory and learning, exhibit neuroprotective properties, and correct behavioral disorders in animal models of Alzheimer’s disease. These findings suggest an original mechanism of action that involves enhancing glutamatergic transmission, suggesting potential applications in neurodegenerative diseases and psychiatric conditions (Semina et al., 2016).
Organic Optoelectronics and OLED Applications
Beyond therapeutic applications, tetrahydroisoquinoline derivatives have found use in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The BODIPY-based materials, closely related to tetrahydroisoquinoline through their structural motifs and optoelectronic properties, serve as platforms for creating 'metal-free' infrared emitters. This highlights the versatility of the tetrahydroisoquinoline scaffold in applications beyond pharmacology, extending into materials science for electronic and photonic devices (Squeo & Pasini, 2020).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-3-4-9-10(5-7)8(2)6-13-11(9)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBYLYEOSOSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C2=C1C=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
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